molecular formula C23H33N3O B3742443 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline

Cat. No.: B3742443
M. Wt: 367.5 g/mol
InChI Key: GCMRIIIOEDXKIO-UHFFFAOYSA-N
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Description

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a diethylaniline moiety. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-4-25(5-2)21-13-11-20(12-14-21)19-24-15-17-26(18-16-24)22-9-7-8-10-23(22)27-6-3/h7-14H,4-6,15-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMRIIIOEDXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Ethoxyphenyl Group: The piperazine ring is then reacted with 2-ethoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the ethoxyphenyl group.

    Introduction of Diethylaniline Moiety: The final step involves the reaction of the intermediate with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a receptor antagonist or agonist in biological systems.

    Medicine: Explored for its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as adrenergic or serotonin receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains a piperazine ring.

    Naftopidil: An alpha-1 adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Another alpha-1 adrenergic receptor antagonist with a piperazine moiety.

Uniqueness

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethoxyphenyl group and the diethylaniline moiety contributes to its unique binding affinity and selectivity for certain receptors, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline
Reactant of Route 2
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4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline

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